molecular formula C7H10O3 B11808398 2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid

2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid

Cat. No.: B11808398
M. Wt: 142.15 g/mol
InChI Key: UYSCSVKDPCUZBY-UHFFFAOYSA-N
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Description

2-(3-Oxabicyclo[310]hexan-6-yl)acetic acid is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of an oxabicyclo[310]hexane ring system attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Uniqueness

2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in biological interactions .

Properties

IUPAC Name

2-(3-oxabicyclo[3.1.0]hexan-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSCSVKDPCUZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CC(=O)O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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